molecular formula C13H12O4 B6324103 DNA polymerase-IN-3 CAS No. 381689-75-4

DNA polymerase-IN-3

Cat. No.: B6324103
CAS No.: 381689-75-4
M. Wt: 232.23 g/mol
InChI Key: AXXCQXVSDWLHQJ-UHFFFAOYSA-N
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Description

DNA polymerase-IN-3 is a chemical compound that acts as an inhibitor of DNA polymerase enzymes. DNA polymerase enzymes are crucial for DNA replication and repair processes in living organisms. By inhibiting these enzymes, this compound can interfere with the replication of DNA, making it a valuable tool in scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DNA polymerase-IN-3 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally includes:

    Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, or substitution.

    Final Assembly: The intermediate compounds are then subjected to further reactions, such as coupling or cyclization, to form the final this compound compound.

    Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated systems for monitoring and controlling the reactions. The goal is to produce this compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

DNA polymerase-IN-3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substituting Agents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound.

Scientific Research Applications

DNA polymerase-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of DNA polymerase enzymes and their inhibition.

    Biology: Employed in research to understand DNA replication and repair processes in cells.

    Medicine: Investigated for its potential therapeutic applications in treating diseases that involve abnormal DNA replication, such as cancer.

    Industry: Utilized in the development of new drugs and diagnostic tools that target DNA polymerase enzymes.

Properties

IUPAC Name

7-[2-(oxiran-2-yl)ethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXCQXVSDWLHQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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